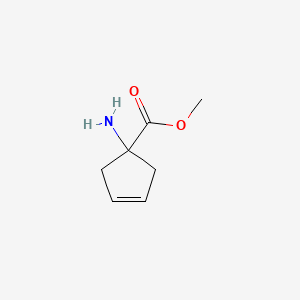

Methyl 1-aminocyclopent-3-enecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-aminocyclopent-3-enecarboxylate is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminocyclopent-3-enecarboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and efficient catalytic systems, are likely employed to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-aminocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 1-aminocyclopent-3-enecarboxylate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Amino Acids : The compound can be transformed into different amino acid derivatives, which are essential for biological processes and pharmaceutical applications.

- Cyclopentene Derivatives : It can be used to synthesize cyclopentene derivatives that exhibit interesting chemical properties and biological activities .

Table 1: Synthetic Applications of this compound

Medicinal Chemistry

The medicinal chemistry applications of this compound are promising:

- Antitumor Activity : Research indicates that compounds derived from this compound have shown potential as antitumor agents. For instance, modifications to its structure can lead to increased potency against various cancer cell lines .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .

Table 2: Medicinal Applications and Findings

| Application Type | Findings | Reference |

|---|---|---|

| Antitumor Activity | Compounds derived show potency against cancer cells | |

| Antimicrobial Properties | Potential candidates for new antibiotic development |

Case Studies and Research Insights

Case studies focusing on the applications of this compound provide insights into its practical uses in research settings:

- Synthesis Methodologies : Various case studies document successful synthetic routes employing this compound as a key intermediate. These methodologies often highlight the efficiency and yield of reactions involving this compound .

- Biological Activity Assessments : Research has been conducted to evaluate the biological activities of synthesized derivatives. Such studies often include detailed assessments of pharmacological profiles, toxicity, and efficacy in preclinical models .

Table 3: Summary of Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 1-aminocyclopent-3-enecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, triggering ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, mimicking the action of natural ethylene and activating downstream signaling pathways.

Comparación Con Compuestos Similares

Methyl 1-aminocyclopropanecarboxylate: A structural analog that also acts as an ethylene agonist in plants.

4-Aminocyclopent-1-enecarboxylic acid:

Uniqueness: Methyl 1-aminocyclopent-3-enecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as an ethylene agonist makes it particularly valuable in agricultural and postharvest applications.

Actividad Biológica

Methyl 1-aminocyclopent-3-enecarboxylate (MAC) is an organic compound characterized by its unique cyclopentene structure, which features an amino group and a carboxylate ester functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of MAC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₁O₂ |

| Molecular Weight | 155.19 g/mol |

| Structure | Cyclopentene with amino and carboxylate ester groups |

The presence of both an amine and an ester group in its structure suggests that MAC may interact with various biological macromolecules, potentially influencing enzymatic reactions or receptor activities.

The biological activity of MAC can be attributed to its ability to interact with enzymes and receptors. Its mechanism of action typically involves:

- Enzyme Interaction : MAC may act as a substrate or inhibitor in enzyme-catalyzed reactions. This interaction can modulate enzyme activity, impacting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways. This could lead to various physiological effects depending on the receptor type involved.

Biological Activity

Research has indicated several potential biological activities associated with MAC:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to MAC. Here are notable findings:

- Cytotoxicity Against Tumor Cell Lines :

- Enzyme Mechanism Studies :

- Synthesis and Functionalization :

Propiedades

IUPAC Name |

methyl 1-aminocyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-3H,4-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVUHHCHEKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.